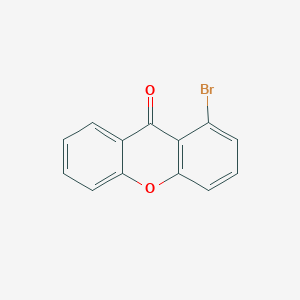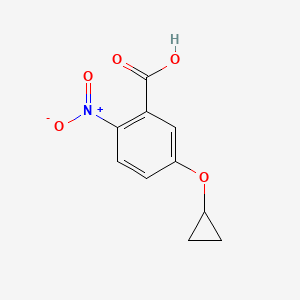
4-Methyl-3-nitrobenzene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-nitrophthalic acid is an organic compound belonging to the family of phthalic acids It is characterized by the presence of a methyl group and a nitro group attached to the benzene ring of phthalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-methyl-3-nitrophthalic acid typically involves the nitration of phthalic anhydride followed by methylation. One common method includes the following steps:
Nitration: Phthalic anhydride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at a temperature range of 100-110°C.
Methylation: The 3-nitrophthalic anhydride is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-methyl-3-nitrophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The separation and purification steps are also optimized to remove any impurities and obtain high-purity 4-methyl-3-nitrophthalic acid .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-nitrophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride; acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine), sulfonating agents (e.g., sulfuric acid), nitrating agents (e.g., nitric acid); varying conditions depending on the specific reaction .
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives .
Applications De Recherche Scientifique
4-Methyl-3-nitrophthalic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyl-3-nitrophthalic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and induce various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
4-Methyl-3-nitrophthalic acid can be compared with other similar compounds, such as:
3-Nitrophthalic acid: Lacks the methyl group, resulting in different chemical reactivity and applications.
4-Methyl-3,5-dinitrobenzoic acid:
4-Nitrophthalic acid: Lacks the methyl group, affecting its chemical behavior and applications.
Propriétés
Numéro CAS |
42760-51-0 |
|---|---|
Formule moléculaire |
C9H7NO6 |
Poids moléculaire |
225.15 g/mol |
Nom IUPAC |
4-methyl-3-nitrophthalic acid |
InChI |
InChI=1S/C9H7NO6/c1-4-2-3-5(8(11)12)6(9(13)14)7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
FHGYVAFCOQSODD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



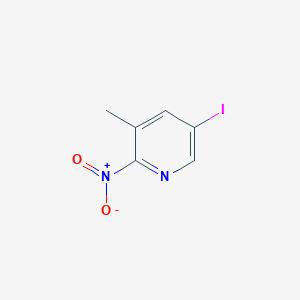


![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
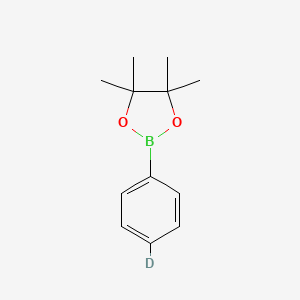
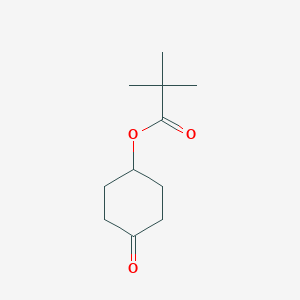
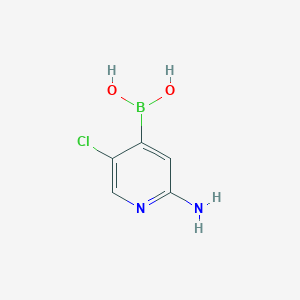
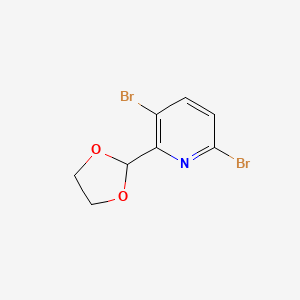
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)
